![molecular formula C8H3FN2 B1294595 4-Fluorophthalonitrile CAS No. 65610-14-2](/img/structure/B1294595.png)
4-Fluorophthalonitrile
Overview
Description
4-Fluorophthalonitrile is a chemical compound that serves as a key intermediate in the synthesis of various functional materials. It is characterized by the presence of a fluorine atom and two nitrile groups attached to a phthalonitrile moiety. This structure allows for the introduction of various substituents, enabling the creation of materials with diverse properties and applications.
Synthesis Analysis
The synthesis of derivatives of this compound involves various chemical reactions, as demonstrated in the papers provided. For instance, the synthesis of 4,4'-Fluoresceinoxy bisphthalonitrile (FPN) incorporates a fluorophore into a polymer matrix for the creation of sensor strips . Another study describes the preparation of functionalized polyfluorinated phthalocyanines using a selective displacement reaction to introduce hexylthio groups into the phthalonitrile . Additionally, the synthesis of a pyranine-substituted phthalonitrile derivative is monitored using fluorescence quenching, indicating the versatility of this compound in creating novel compounds .
Molecular Structure Analysis
The molecular structure of this compound derivatives is crucial for their function. For example, the compound 4-(1-formylnaphthalen-2-yloxy)phthalonitrile has been analyzed using various spectroscopic techniques and X-ray crystallography, revealing a dihedral angle between the naphthalene and phthalonitrile groups . This structural information is essential for understanding the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
This compound and its derivatives undergo a range of chemical reactions. The studies show that these compounds can participate in nucleophilic aromatic substitution reactions , as well as reactions with metal ions to form complexes . These reactions are fundamental to the development of materials with specific functions, such as sensors for metal ions or fluorophores with enhanced properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of aromatic ether phosphine oxide groups into phthalonitrile resins, for example, improves their oxidative stability and thermal properties . The fluorescence properties of these compounds are also noteworthy, as they can be tailored to respond to specific stimuli, such as the presence of metal ions or changes in pH .
Scientific Research Applications
Synthesis and Characterization of Polyfluorinated Phthalocyanines
4-Fluorophthalonitrile is utilized in the synthesis of functionalized polyfluorinated phthalocyanines. These phthalocyanines, with fluoro-hexylthiobenzyloxy groups, are synthesized from 4-(2′,3′,5′,6′-tetrafluoro-4′-hexylthio-benzyloxy)phthalonitrile and demonstrate solubility in common organic solvents. Their structure is confirmed using various spectroscopic methods, indicating their potential in material science applications (Özçeşmeci & Hamuryudan, 2008).
DNA-Binding Properties of Fluorinated Zinc Phthalocyanine
A derivative of this compound, specifically a tetracationic fluorinated zinc(II)phthalocyanine, has been studied for its interaction with DNA. This research highlights the compound's ability to induce changes in the thermal denaturation profile of DNA, suggesting applications in biochemical and medical research (Özçeşmeci, Ecevit, Sürgün, & Hamuryudan, 2013).
Use in Organic Light Emitting Diodes (OLEDs)
Phthalonitrile based fluorophores derived from this compound have shown promise in OLED technology. These fluorophores exhibit high fluorescence with quantum yields close to unity, are thermally stable, and when used in OLEDs, emit deep-blue light close to the NTSC standard for blue. This application demonstrates the material's relevance in the field of electronics and display technologies (Kamino, Chang, Lu, & Bender, 2012).
Modification of the Isoquinoline-1,3-dione Scaffold
In medicinal chemistry, this compound derivatives have been used for the modification of the isoquinoline-1,3-dione scaffold. This modification introduces fluorine atoms, creating potential applications in drug design and discovery (Golushko, Dar'in, Kantin, Guranova, Vasilyev, & Krasavin, 2019).
Safety and Hazards
Future Directions
While specific future directions for 4-Fluorophthalonitrile are not detailed in the search results, it is known to be used in the synthesis of 2,29,20,2-tetrafluoropthalocyanito zinc (II) . This suggests potential applications in areas where such compounds are useful.
Relevant Papers One relevant paper found discusses the preparation of tetrafluoro-substituted cobalt phthalocyanine nanorods attached on carbon nanotubes for efficient electrocatalytic CO2 reduction . This research could potentially guide future applications of this compound in similar contexts.
Mechanism of Action
Target of Action
4-Fluorophthalonitrile is an aryl fluorinated building block . It is primarily used in the synthesis of other compounds, such as 2,29,20,2-tetrafluoropthalocyanito zinc (II) . Therefore, its primary targets would be the reactants in these synthesis reactions.
Result of Action
The result of this compound’s action is the formation of new compounds, such as 2,29,20,2-tetrafluoropthalocyanito zinc (II) . The molecular and cellular effects of its action would therefore depend on the properties of these resulting compounds.
properties
IUPAC Name |
4-fluorobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEKYCCJLSRLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073601 | |
Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65610-14-2 | |
Record name | 4-Fluoro-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65610-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065610142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarbonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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